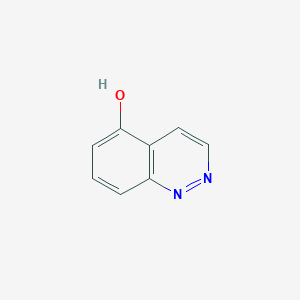

Cinnolin-5-OL

Description

Structure

3D Structure

Properties

CAS No. |

100949-04-0 |

|---|---|

Molecular Formula |

C8H6N2O |

Molecular Weight |

146.15 g/mol |

IUPAC Name |

cinnolin-5-ol |

InChI |

InChI=1S/C8H6N2O/c11-8-3-1-2-7-6(8)4-5-9-10-7/h1-5,11H |

InChI Key |

ZZVUPNFZGYTAAN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN=N2)C(=C1)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Cinnolin 5 Ol and Its Analogues

Classical Approaches to Cinnoline (B1195905) Ring Formation

Classical synthetic routes to cinnolines typically involve cyclization reactions of appropriately substituted aromatic precursors, often utilizing diazotization or hydrazine-based chemistries. These methods laid the groundwork for cinnoline synthesis and continue to be relevant for producing a wide array of cinnoline derivatives.

Richter Synthesis via Diazotization and Cyclization of o-Aminophenylpropionic Acid Derivatives

The Richter synthesis, first reported by Victor von Richter in 1883, represents the pioneering method for cinnoline ring formation. This method involves the diazotization of ortho-aminophenylpropionic acid, followed by the intramolecular cyclization of the resulting arenediazonium salt. uni.luuni.luwdh.ac.id The initial product often obtained is 4-hydroxycinnoline-3-carboxylic acid, which can then undergo decarboxylation and reductive removal of the hydroxyl group to yield the parent cinnoline heterocycle. This foundational reaction is a versatile route for obtaining various cinnoline derivatives.

Strategies Utilizing Arenediazonium Salts as Precursors

Arenediazonium salts are pivotal intermediates in several classical cinnoline syntheses, including the Richter, Widman-Stoermer, and Borsche-Herbert cyclizations. uni.luuni.luwdh.ac.id The Borsche and Herbert reaction, a prominent example, involves the diazotization of ortho-aminoacetophenones. The subsequent cyclization of the formed arenediazonium salt efficiently produces 4-hydroxycinnolines, often with high yields ranging from 70% to 90%. uni.lu The diazotization step typically employs sodium nitrite (B80452) in acidic media such as hydrochloric, sulfuric, or formic acids. The core principle behind these methods is the electrophilic attack of the diazonium cation on a carbon-carbon unsaturation. Furthermore, the cyclization of o-(alka-1,3-diynyl)arenediazonium salts has been shown to yield 3-alkynyl-4-chloro- or 3-alkynyl-4-bromocinnolines, and sometimes 3-alkynyl-4-hydroxycinnolines, which can further cyclize under reaction conditions.

Employment of Arylhydrazones and Arylhydrazines in Cyclization Reactions

Arylhydrazones and arylhydrazines serve as highly versatile precursors for the synthesis of cinnoline derivatives. uni.luwdh.ac.id The Neber-Bossel method exemplifies this approach for the synthesis of 3-hydroxycinnolines. This classical procedure involves the diazotization of (2-aminophenyl)hydroxyacetates, followed by the reduction of the diazonium salt to form a hydrazine (B178648) intermediate, which then undergoes cyclization upon heating in hydrochloric acid. This method has demonstrated product yields of 60% for unsubstituted rings and 70% for 4-chloro-substituted rings. uni.lu

Research has also shown that hydrazones derived from ortho-trifluoromethylarylhydrazines and benzaldehydes can undergo cyclization in the presence of a base, leading to the formation of a pyridazine (B1198779) ring. uni.lu In another notable application, 4-benzyl cinnolines can be efficiently synthesized from arylhydrazones of cinnamaldehyde (B126680) using Lewis acid catalysts, such as aluminum chloride. Optimized conditions with aluminum chloride have resulted in yields of 77%. Additionally, the reaction of 1,4-diketones with hydrazine monohydrate provides an effective route to cinnoline derivatives, with reported yields ranging from 77% to 94% for various 5,6,7,8-tetrahydrocinnoline (B3263633) derivatives.

Table 1: Representative Yields in Classical Cinnoline Syntheses

| Method | Precursor Type | Product Type | Yield Range (%) | Reference |

| Neber-Bossel Method | (2-aminophenyl)hydroxyacetates | 3-Hydroxycinnolines | 60-70 | uni.lu |

| Borsche and Herbert Reaction | ortho-Aminoacetophenones | 4-Hydroxycinnolines | 70-90 | uni.lu |

| Arylhydrazones with AlCl3 | Arylhydrazones of cinnamaldehyde | 4-Benzyl Cinnolines | 77 | |

| 1,4-Diketones with Hydrazine Monohydrate | 1,4-Diketones | 5,6,7,8-Tetrahydrocinnoline derivatives | 77-94 |

Contemporary Synthetic Strategies for Cinnoline Derivatives

Recent advancements in organic synthesis have introduced highly efficient and selective contemporary strategies for cinnoline derivatives, particularly leveraging metal-catalyzed reactions. These methods often offer improved functional group tolerance, milder reaction conditions, and enhanced atom economy compared to classical approaches.

Metal-Catalyzed C-C and C-N Bond Formation Reactions

Metal-catalyzed reactions, especially those involving the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, have emerged as powerful tools for the synthesis of cinnoline derivatives. uni.lu

Palladium-Catalyzed Reactions: Palladium catalysis has been widely utilized for constructing the cinnoline framework. For instance, the annulation of 2-iodophenyltriazenes with internal alkynes, catalyzed by palladium, provides an effective route to 3,4-disubstituted cinnolines. Palladium(II)-catalyzed C-H activation/annulation cascades involving pyrazol-3-ones and α,γ-substituted allenoates have been developed for the synthesis of pyrazolone-fused cinnolines. Similarly, a palladium(II)-catalyzed C-H activation of 1-arylindazolones followed by an oxidative [4+2] annulation reaction with allenoates allows for the synthesis of cinnoline-fused indazolones, with regioselectivity controlled by the solvent. Early work by Ames and coworkers demonstrated palladium(0)-catalyzed cyclization of aryl bromides to form fused cinnoline systems such as benzofuran[3,2-c]cinnoline and indolo[3,2-c]cinnoline. Moreover, palladium-catalyzed dual C-H activation strategies enable the one-pot construction of C-C and C-N bonds, leading to complex polycyclic structures like benzo[c]pyrazolo[1,2-a]cinnolin-1-ones.

Rhodium-Catalyzed Reactions: Rhodium catalysis offers another robust platform for cinnoline synthesis, often facilitating redox-neutral or oxidative annulation reactions. Rhodium(III)-catalyzed redox-neutral annulation of azo and diazo compounds provides a direct and efficient pathway to cinnolines, avoiding the need for pre-functionalization or external oxidants. uni.lu A significant development is the rhodium(III)-catalyzed cascade oxidative coupling/cyclization of Boc-arylhydrazines with alkynes, which yields various cinnolines and cinnolinium salts with broad substrate scope and high stereoselectivity. This method has been shown to be efficient, with electron-rich Boc-phenylhydrazines exhibiting superior reactivity. Rhodium(III)-catalyzed dehydrogenative C-H/N-H functionalization has also been successfully applied to construct phthalazino[2,3-a]- and indazolo[1,2-a]cinnolines from N-phenyl phthalazine (B143731)/indazole and alkynes. Furthermore, rhodium-catalyzed [4+2] cyclization of pyrazolidinones with iodonium (B1229267) ylides offers a route to cinnolines, and the reaction of 1-alkyl-1-phenylhydrazines with α-diazo β-keto esters under rhodium(III) catalysis also produces cinnoline derivatives in good to excellent yields (60-97%).

Table 2: Representative Yields in Rhodium-Catalyzed Cinnoline Syntheses

| Catalyst System | Precursors | Product Type | Yield Range (%) | Reference |

| Rh(III)-catalyzed | Boc-arylhydrazines, Alkynes | Cinnolines and Cinnolinium Salts | Not specified | |

| Rh(III)-catalyzed | N-phenyl phthalazine/indazole, Alkynes | Phthalazino[2,3-a]-/Indazolo[1,2-a]cinnolines | Not specified | |

| Rh(III)-catalyzed | 1-Alkyl-1-phenylhydrazines, α-Diazo β-keto esters | Cinnoline derivatives | 60-97 |

Copper-catalyzed reactions have gained prominence for their efficiency in forming C-N bonds and constructing cinnoline rings through tandem processes. uni.lu A notable example is the copper-catalyzed aerobic dehydrogenative cyclization of N-methyl-N-phenylhydrazones, which provides an effective route to cinnolines. uni.lu

More recently, a copper-catalyzed cascade cyclization of arylsulfonylhydrazones derived from ortho-alkynyl arylketones has been reported. This reaction enables the regioselective synthesis of functionalized cinnolines through a complex cascade involving alkynyl amination, 1,4-aryl migration, desulfonylation, and diazo radical cyclization. This method forms a new C(sp2)-C(sp2) bond and two C(sp2)-N bonds in a single pot under mild conditions.

Furthermore, copper-catalyzed aerobic oxidative dehydrogenative coupling has been developed for the highly efficient synthesis of benzo[c]cinnolines. This process utilizes inexpensive copper catalysts, such as CuBr, in conjunction with ligands like 4-dimethylaminopyridine (B28879) (DMAP), and molecular oxygen as a green oxidant. This method has achieved excellent yields, up to 100%, and demonstrates broad substrate tolerance, accommodating various functional groups. The mechanism often involves a radical pathway, with oxygen acting as both an oxidant and a radical initiator. This approach is also scalable, making it practical for larger-scale preparations.

Table 3: Representative Yields in Copper-Catalyzed Cinnoline Syntheses

| Catalyst System | Precursors | Product Type | Yield Range (%) | Reference |

| Cu-catalyzed aerobic oxidative dehydrogenative coupling | 1,1′-biphenyl-2,2′-diamine (template) | Benzo[c]cinnolines | Up to 100 |

Copper-Catalyzed Aerobic Dehydrogenative Cyclization

Copper-catalyzed aerobic dehydrogenative cyclization has emerged as an effective method for the synthesis of cinnoline derivatives. This approach often involves the direct formation of C-N bonds through oxidative processes, utilizing readily available starting materials and molecular oxygen as a green oxidant.

A notable example involves the copper-catalyzed aerobic intramolecular dehydrogenative cyclization of N-methyl-N-phenylhydrazones, leading to the formation of cinnolines. ontosight.ai This methodology, reported by Ge and co-workers, demonstrates an efficient route to access the cinnoline scaffold. ontosight.ai The reaction proceeds through an oxidation/cyclization/aromatization sequence under an atmosphere of O₂. wdh.ac.id

| Substrate Type | Catalyst | Oxidant | Conditions | Product Type | Reference |

| N-methyl-N-phenylhydrazones | Copper | O₂ (air) | Aerobic, intramolecular cyclization | Cinnolines | ontosight.ai, wdh.ac.id |

Rh(III)-Catalyzed Chelation-Assisted C-H Activation/Annulation

Rhodium(III)-catalyzed chelation-assisted C-H activation/annulation reactions provide a powerful and atom-economical strategy for constructing complex nitrogen heterocycles, including cinnolines. These methods typically involve the activation of C-H bonds directed by a chelating group, followed by annulation with various coupling partners.

One significant development in this area is the Rh(III)-catalyzed cascade oxidative coupling/cyclization reaction involving Boc-arylhydrazines and alkynes. americanelements.comuni.lu This novel method allows for the synthesis of cinnolines and cinnolinium salt derivatives, featuring a broad substrate scope and high stereoselectivity. americanelements.comuni.lu A catalytically competent five-membered rhodacycle has been isolated, providing insight into the mechanistic pathway. americanelements.comuni.lu

Furthermore, Lin, Yao, and their collaborators have reported an efficient and economical synthetic route for cinnoline derivatives via Rh(III)-catalyzed coupling of azo substrates with α-diazocarbonyl compounds. uni.lu This transformation proceeds under mild and redox-neutral conditions, allowing a wide range of substituted azo substrates with a tert-butoxycarbonyl (Boc) group to react efficiently with various α-diazocarbonyl compounds, achieving yields of up to 96%. uni.lu

| Substrate Type | Catalyst | Coupling Partner | Conditions | Product Type | Yield | Reference |

| Boc-arylhydrazines | Rh(III) | Alkynes | Oxidative coupling/cyclization | Cinnolines, Cinnolinium salts | Not specified, "high stereoselectivity" | americanelements.com, uni.lu |

| Azo substrates (with Boc group) | Rh(III) | α-Diazocarbonyl compounds | Mild, redox-neutral | Cinnolines | Up to 96% | uni.lu |

Cross-Dehydrogenative Coupling (CDC) Methods

Cross-Dehydrogenative Coupling (CDC) reactions represent a sustainable and efficient strategy for forming new chemical bonds, particularly C-C and C-N bonds, directly from two C-H bonds or C-H/X-H bonds, typically with the aid of an oxidant. wikipedia.orgwikidata.org This approach minimizes waste generation by avoiding pre-functionalization of starting materials.

In the context of cinnoline synthesis, CDC methods have been recognized as valuable tools. While specific detailed findings for Cinnolin-5-OL via CDC are not extensively detailed in the provided snippets, the broader application of CDC in constructing cinnoline derivatives is well-established. For instance, transition-metal-catalyzed cross-coupling reactions, which often involve CDC principles, are utilized with aryldiazenes and aryltriazenes as substrates, followed by intramolecular cyclizations to form cinnoline derivatives.

[2+2+2] Cycloaddition Approaches

Cycloaddition reactions, including the formal [2+2+2] cycloaddition, offer a powerful means for the construction of complex cyclic systems. In the synthesis of cinnoline derivatives, such approaches enable the simultaneous formation of multiple bonds in a single step.

A notable example involves a transition-metal-free multicomponent coupling cyclization reaction that formally proceeds via a [2+2+2] cycloaddition. americanelements.com This reaction utilizes in situ generated diazenes from tosylhydrazine, along with arynes and α-bromo ketones. americanelements.com This method provides access to cinnoline derivatives in moderate yields under mild conditions, forming two C-N bonds and one C-C bond in a single operation.

| Reactants | Conditions | Product Type | Yield | Reference |

| Arynes, Tosylhydrazine, α-Bromo Ketones | Transition-metal-free, mild | Cinnoline derivatives | Moderate | americanelements.com, |

Benzyne (B1209423) Intermediate Pathways

Benzyne intermediates, highly reactive species, serve as versatile synthons in organic synthesis, particularly for the construction of aromatic and heteroaromatic compounds through various reactivity modes including cycloadditions and annulations. Their transient nature allows for unique bond-forming reactions.

In the context of cinnoline synthesis, pathways involving benzyne intermediates have been explored. The "triple aryne-tetrazine (TAT) reaction" is a significant metal-free synthetic method that utilizes highly reactive arynes for the preparation of dibenzo[de,g]cinnoline derivatives in a single operation. This reaction demonstrates the utility of benzyne intermediates in accessing complex cinnoline analogues. The mechanism of the TAT reaction has been scrutinized through the isolation of intermediates and byproducts, as well as computational studies.

Reductive Cyclization of Hydrazones

Reductive cyclization of hydrazones is a well-established and effective method for the synthesis of various cinnoline derivatives. This approach typically involves the reduction of an intermediate, followed by an intramolecular cyclization to form the cinnoline ring system.

New cinnoline derivatives have been successfully synthesized by the reductive cyclization of hydrazones, which are obtained from the condensation of various 2-nitrophenylhydrazine (B1229437) derivatives with methyl pyruvate (B1213749) and dimethyl acetylenedicarboxylate. americanelements.com The process involves the addition of methyl pyruvate to 2-nitrophenyl hydrazine derivatives in methanol (B129727) at room temperature in the presence of concentrated hydrochloric acid, yielding the corresponding (Z)-2-nitrophenylhydrazones. Subsequent reduction with sodium dithionite (B78146) leads to the formation of the cinnoline-4(1H)-one derivatives.

| Starting Materials | Reagents/Conditions | Product Type | Yield | Reference |

| 2-nitrophenylhydrazine derivatives, methyl pyruvate | HCl (conc.), Methanol, RT | (Z)-2-nitrophenylhydrazones | Not specified | |

| (Z)-2-nitrophenylhydrazones | Sodium dithionite (10 equiv.) | 3-methylcinnoline-4(1H)-one derivatives | Not specified |

Intramolecular Cyclization and Catalytic Oxidative Cyclization

Intramolecular cyclization and catalytic oxidative cyclization are broad but crucial categories of synthetic methodologies for cinnoline and its analogues, enabling the formation of the heterocyclic ring system from a single precursor molecule, often under oxidative conditions.

An efficient transition-metal-free intramolecular redox cyclization reaction has been developed for the synthesis of cinnolines from 2-nitrobenzyl alcohol and benzylamine. This process involves a key intramolecular redox reaction, followed by condensation, azo isomerization to hydrazone, cyclization, and aromatization. The formation of intermediate 2-nitrosobenzaldehyde plays a critical role in this transformation.

Another approach involves the intramolecular cyclization of β,β-difluorostyrenes bearing a diazenyl group at the ortho position, which leads to the synthesis of 3-fluorinated cinnoline derivatives. This cyclization occurs via a substitution reaction, generated by the reduction of corresponding diazonium ions.

Catalytic oxidative cyclization reactions are also widely employed for cinnoline synthesis. For instance, copper-catalyzed aerobic oxidative cyclization of 2-alkynylanilines with nitrosoarenes provides 4-oxo-4H-cinnolin-2-ium-1-ides. [10 of previous search] This method is considered a green protocol due to the use of an inexpensive copper catalyst and molecular oxygen as the oxidant. [10 of previous search]

| Starting Materials | Reagents/Conditions | Product Type | Reference |

| 2-nitrobenzyl alcohol, benzylamine | CsOH·H₂O, EtOH/H₂O | Cinnoline derivatives | , |

| β,β-difluorostyrenes with diazenyl group | Reduction of diazonium ions | 3-fluorinated cinnolines | |

| 2-alkynylanilines, nitrosoarenes | Cu(I)/DMAP/air | 4-oxo-4H-cinnolin-2-ium-1-ides | [10 of previous search] |

One-Pot Multicomponent Reactions (MCR) for Substituted Cinnolines

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesize complex heterocyclic systems like substituted cinnolines by combining three or more reactants in a single step. This strategy streamlines synthetic pathways, reduces waste, and often provides access to diverse chemical libraries.

One notable MCR involves the synthesis of densely functionalized cinnolines through the reaction of ethyl 5-cyano-4-methyl-1-aryl-6-oxo-1,6-dihydropyridazine-3-carboxylates with aromatic aldehydes and nitromethane. This reaction is typically performed under controlled microwave heating in a dioxane/piperidine solvent system, yielding cinnoline derivatives in high yields (86-93%) without the formation of phthalazine byproducts. fishersci.co.ukwikipedia.orgfishersci.cawikipedia.org

Another regioselective one-pot, three-component synthetic methodology has been developed for substituted 7,8-dihydrocinnolin-5(6H)-ones. This method utilizes arylglyoxals, 1,3-cyclohexanedione, and dimedone in the presence of hydrazine hydrate. americanelements.com

Furthermore, a catalyst-free cascade annulation involving readily available enaminones and aryl diazonium tetrafluoroboronates has been reported for the synthesis of cinnolines. This reaction proceeds efficiently upon heating in dimethyl sulfoxide (B87167), providing cinnolines with broad structural diversity. wikipedia.org Multicomponent coupling cyclization reactions have also enabled the one-pot assembly of 4-amido-cinnolines and access to cinnolines via in situ generated diazene (B1210634) with arynes and α-bromo ketones. epa.gov

A summary of selected one-pot multicomponent reactions for substituted cinnolines is provided in Table 1.

Table 1: Selected One-Pot Multicomponent Reactions for Substituted Cinnolines

| Reaction Type | Key Reactants | Conditions | Product Type | Reference |

| Multicomponent Reaction | Ethyl 5-cyano-4-methyl-1-aryl-6-oxo-1,6-dihydropyridazine-3-carboxylates, Aromatic Aldehydes, Nitromethane | Dioxane/Piperidine, Microwave Heating (100 °C) | Densely Functionalized Cinnolines | fishersci.co.ukwikipedia.orgfishersci.cawikipedia.org |

| Three-Component Reaction | Arylglyoxals, 1,3-Cyclohexanedione, Dimedone, Hydrazine Hydrate | One-pot | Substituted 7,8-Dihydrocinnolin-5(6H)-ones | americanelements.com |

| Cascade Annulation | Enaminones, Aryl Diazonium Tetrafluoroboronates | Dimethyl Sulfoxide, Heating, Catalyst-Free | Diverse Cinnolines | wikipedia.org |

| Multicomponent Coupling Cyclization | Diazene (in situ generated), Arynes, α-Bromo Ketones | One-pot | Cinnolines (e.g., 4-amido-cinnolines) | epa.gov |

Substrate-Directed C-H Activation

Substrate-directed C-H activation has emerged as a powerful tool for the regioselective synthesis of cinnoline derivatives, offering step-economical and atom-economical routes. This approach often bypasses the need for pre-functionalization of substrates.

Classical synthetic approaches to cinnolines frequently involve transition-metal-catalyzed C–H activation, including Rh-catalyzed C–H activation, Pd-catalyzed annulation, and Cu-catalyzed C–H functionalization/cyclization strategies. fishersci.iewikipedia.org For instance, Ge's group reported a copper-catalyzed aerobic intramolecular dehydrogenative cyclization of N-methyl-N-phenylhydrazones for cinnoline formation. fishersci.iewikipedia.org Lin and coworkers developed a rhodium-catalyzed redox-neutral annulation of azo and diazo compounds, proceeding through a tandem C–H activation and C–N bond formation. fishersci.iewikipedia.orgfishersci.co.uk More recently, Xu et al. described a copper-catalyzed aerobic annulation involving dehydrogenative amination to yield cinnolines. fishersci.iewikipedia.org Wang's group also reported a copper-catalyzed cascade cyclization for the regioselective synthesis of functionalized cinnolines. fishersci.ie

A particularly significant strategy for the synthesis of benzo[c]cinnoline (B3424390) derivatives involves a sequential C–C and C–N bond formation via oxidative C–H functionalization. This method typically employs palladium(II) acetate (B1210297) (Pd(OAc)2) and silver acetate (AgOAc) for the C-arylation of 1-arylhydrazine-1,2-dicarboxylates with aryl iodides. This is followed by an oxidative N-arylation in the presence of a hypervalent iodine reagent system, such as PhI/oxone (iodobenzene/potassium peroxymonosulfate), in trifluoroacetic acid. fishersci.co.ukfishersci.caereztech.comcenmed.com This strategy allows for the generation of diverse benzo[c]cinnoline libraries. fishersci.co.ukereztech.com Ruthenium-catalyzed C-H activation of phthalazinones or pyridazinones with propargyl alcohols has also been reported for the synthesis of cinnoline-fused diones, with bond selectivity attributed to the traceless directing nature of the propargyl alcohol's hydroxyl group. fishersci.at

Key examples of substrate-directed C-H activation for cinnoline synthesis are outlined in Table 2.

Table 2: Substrate-Directed C-H Activation Methods for Cinnolines

| Catalyst System | Substrates | Reaction Type | Product Type | Reference |

| Cu-catalyzed | N-methyl-N-phenylhydrazones | Aerobic intramolecular dehydrogenative cyclization | Cinnolines | fishersci.iewikipedia.org |

| Rh-catalyzed | Azo and Diazo compounds | Redox-neutral annulation (C-H/C-N bond formation) | Cinnoline derivatives | fishersci.iewikipedia.orgfishersci.co.uk |

| Pd(OAc)2/AgOAc, PhI/oxone | 1-Arylhydrazine-1,2-dicarboxylates, Aryl Iodides | Sequential C-C and C-N bond formation (oxidative C-H functionalization) | Benzo[c]cinnoline derivatives | fishersci.co.ukfishersci.caereztech.comcenmed.com |

| Ru-catalyzed | Phthalazinones/Pyridazinones, Propargyl Alcohols | C-H activation, deoxygenation-oxidative annulation | Cinnoline-fused diones | fishersci.at |

Synthesis of Substituted this compound and Related Hydroxycinnolines

The synthesis of this compound and other hydroxycinnolines often involves specific cyclization reactions and subsequent modifications. A classical method for the synthesis of 3-hydroxycinnolines is the Neber-Bossel method. This approach entails the diazotization of (2-aminophenyl)hydroxyacetates, followed by the reduction of the diazonium salt. The resulting hydrazine then undergoes cyclization to form 3-hydroxycinnoline upon boiling in hydrochloric acid. fishersci.atfishersci.cafishersci.co.ukuni.lu Substituents on the aromatic ring can influence the cyclization, with unsubstituted and 4-chloro-substituted rings yielding 60% and 70% of the desired compounds, respectively. fishersci.atuni.lu

For related hydroxycinnolines, a method for generating hydroxyl-containing cinnoline analogues involves the removal of a benzyl (B1604629) protecting group. For instance, compounds such as 14a and 14b, which contain a hydroxyl group, can be obtained by debenzylation of their respective precursors (13b and 13d) using hydrogen under 10% palladium on carbon (Pd/C). This highlights a strategy where a protected hydroxyl group is incorporated during the initial synthesis and then deprotected to reveal the free hydroxyl functionality.

Introduction of Functional Groups at Specific Ring Positions

The regioselective introduction of functional groups into the cinnoline scaffold is crucial for tailoring their properties and exploring new chemical space. A significant advancement in this area is the regioselective metalation of cinnolines at positions 3 and 8. wikipedia.org

This method utilizes specific metalation bases, such as a frustrated Lewis pair composed of BF3·Et2O and TMP2Mg·2LiCl, or the in situ generated base TMP2Zn·2MgCl2·2LiCl (where TMP is 2,2,6,6-tetramethylpiperidine). wikipedia.org These reagents enable the precise introduction of metal centers, which can then be further functionalized. Successive metalations allow for the preparation of 3,8-disubstituted cinnolines. Various functionalizations, including acylation, allylation, and cross-coupling reactions with aryl halides or alkenyl iodides, have been successfully carried out using this approach. wikipedia.org

Modifications of the Hydroxyl Group (e.g., Etherification)

The hydroxyl group in this compound and other hydroxycinnolines serves as a versatile handle for further chemical modifications, allowing for the diversification of the cinnoline structure. Etherification is a common and important modification.

One method involves the alkylation of 4-hydroxycinnolines with methyl bromopropionate to prepare N1-substituted 4-hydroxycinnolines. fishersci.ca While this example describes N1-substitution, it demonstrates the principle of modifying a hydroxycinnoline through alkylation of the hydroxyl group (or a tautomeric form).

More generally, the synthesis of novel 4-(1H-1,2,3-Triazol-4-yl)methoxy)cinnolines exemplifies etherification. These compounds, which feature a methoxy (B1213986) group attached to the cinnoline at position 4, were synthesized as potent antibacterial agents, indicating the utility of such modifications. thegoodscentscompany.com

Beyond specific cinnoline examples, general derivatization techniques for hydroxyl functional groups are broadly applicable. These include:

Acylation: Reaction with acyl chlorides or organic anhydrides. nih.gov

Silylation: Introduction of a silyl (B83357) group, often replacing active hydrogen atoms on hydroxyl groups. ontosight.ainih.gov

Esterification: Reaction of the hydroxyl group with a carboxylic acid to form an ester, often catalyzed by acids. ontosight.ai

Alkylation (Etherification): Formation of ethers by reacting the hydroxyl group with alkylating agents. This can also involve the removal of protecting groups, such as the debenzylation of benzyloxycinnoline derivatives to reveal the free hydroxyl group.

These modifications enable the fine-tuning of physicochemical properties, such as solubility and lipophilicity, and can be crucial for optimizing the biological activity of cinnoline derivatives.

Structural Elucidation and Spectroscopic Characterization of Cinnolin 5 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR spectroscopy would be crucial for identifying and assigning the various proton environments within the Cinnolin-5-OL molecule. The chemical shifts (δ), multiplicities, and coupling constants (J values) of the signals would provide information about the number of unique protons, their electronic environments, and their spatial relationships to neighboring protons.

For an aromatic system like cinnoline (B1195905), protons on the benzene (B151609) ring and the pyridazine (B1198779) ring would typically resonate in the aromatic region of the spectrum (approximately δ 6.5-9.5 ppm). The hydroxyl proton (-OH) at position 5 would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and temperature, often appearing in the range of δ 4.0-12.0 ppm, potentially exhibiting hydrogen bonding effects. The distinct positions of the protons on the cinnoline core would lead to characteristic coupling patterns, allowing for their assignment. For instance, aromatic protons often exhibit ortho, meta, and para coupling, leading to complex multiplet patterns.

Expected ¹H-NMR Data for this compound (Illustrative, based on general principles of cinnoline derivatives):

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ar-H (various positions) | 6.5 - 9.5 | Multiplets (d, dd, t) | Varies (e.g., 6-9 Hz for ortho) |

| -OH (at C5) | 4.0 - 12.0 | Broad Singlet | N/A |

¹³C-NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts in ¹³C-NMR are highly sensitive to the electronic environment of the carbon atoms, allowing for differentiation between aromatic carbons, carbons directly bonded to heteroatoms (like oxygen or nitrogen), and quaternary carbons.

Aromatic carbons typically resonate in the δ 100-160 ppm range. The carbon bearing the hydroxyl group (C-5) would be expected to resonate at a distinct chemical shift, likely in the downfield region due to the electronegativity of oxygen. Quaternary carbons (those not directly bonded to any hydrogens) would appear as singlets in proton-decoupled spectra. For cinnoline-4-ol, for example, the C-4 signal appears at δ 170.3 ppm, indicative of a carbonyl carbon in its oxo tautomeric form holzer-group.at. While this compound is a hydroxyl, the presence of the aromatic system and the nitrogen atoms would influence the chemical shifts of all carbons.

Expected ¹³C-NMR Data for this compound (Illustrative, based on general principles of cinnoline derivatives):

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Aromatic Carbons | 100 - 160 |

| C-OH (at C5) | Distinct downfield shift |

| Quaternary Carbons | Distinct shifts, no attached protons |

¹⁵N-NMR spectroscopy can provide valuable information about the nitrogen atoms within the cinnoline ring system. The two nitrogen atoms in the pyridazine ring of cinnoline would exhibit distinct chemical shifts depending on their electronic environment and hybridization. ¹⁵N-NMR spectra are often acquired using techniques like gradient-selected, sensitivity-enhanced HMBC sequences due to the low natural abundance and sensitivity of the ¹⁵N isotope holzer-group.at. While specific ¹⁵N-NMR data for this compound is not available, for cinnoline itself, ¹⁵N chemical shifts have been reported (e.g., N1 at δ 44.6 ppm and N2 at δ 41.3 ppm in DMSO-d6, referenced against external neat nitromethane) researchgate.net. The presence of the hydroxyl group at position 5 would likely influence these nitrogen chemical shifts due to electronic effects through the conjugated system.

For complex aromatic systems like this compound, advanced NMR techniques are indispensable for unambiguous signal assignment and confirming connectivity.

NOE-difference (Nuclear Overhauser Effect difference) experiments would help establish spatial proximity between protons, even if they are not directly coupled.

APT (Attached Proton Test) experiments would differentiate between methyl (CH3), methylene (B1212753) (CH2), methine (CH), and quaternary (C) carbons based on the phase of their signals.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) experiments would correlate directly bonded protons and carbons, providing direct C-H connectivity.

Selective long-range INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) experiments, both in 1D and 2D versions, can also be employed for selective long-range correlations, aiding in complex structural assignments holzer-group.at.

¹⁵N-NMR Spectroscopic Investigations

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting characteristic vibrational modes. For this compound, key absorption bands would be expected.

A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the O-H stretching vibration of the hydroxyl group, often broadened due to hydrogen bonding mdpi.comresearchgate.net.

Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹ (e.g., 3028-3087 cm⁻¹) mdpi.comresearchgate.net.

C=C and C=N stretching vibrations within the aromatic and heterocyclic rings would appear in the region of 1450-1650 cm⁻¹ mdpi.comresearchgate.net. For quinoline (B57606) and 5,8-quinolinedione (B78156) moieties, C-N stretching vibrations can be observed at 1325–1314 cm⁻¹ and 1256–1230 cm⁻¹ respectively uni.lu.

The C-O stretching vibration of the hydroxyl group would typically be found around 1050-1200 cm⁻¹ nih.gov.

The fingerprint region below 1500 cm⁻¹ would contain a complex pattern of absorptions characteristic of the entire molecule, serving as a unique identifier researchgate.netnih.gov.

Expected IR Absorption Bands for this compound (Illustrative, based on general principles):

| Wavenumber (cm⁻¹) | Assignment |

| 3200-3600 (broad) | O-H stretching (hydroxyl) |

| >3000 | Aromatic C-H stretching |

| 1450-1650 | C=C and C=N stretching (aromatic/heterocyclic rings) |

| 1050-1200 | C-O stretching (hydroxyl) |

| <1500 | Fingerprint region |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomerism Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. For aromatic and heteroaromatic compounds like cinnoline derivatives, UV-Vis spectra typically show absorption bands in the ultraviolet and sometimes visible regions due to π→π* and n→π* electronic transitions.

For cinnoline and its derivatives, UV absorption spectra have been obtained in various solvents, displaying between three and six absorption maxima in the range of 200-380 nm researchgate.net. The position and intensity of these absorption bands are sensitive to the electronic environment and the presence of substituents. The hydroxyl group at position 5 would influence the conjugation and electronic transitions of the cinnoline chromophore, potentially leading to specific absorption patterns.

UV-Vis spectroscopy is also a valuable tool for studying tautomerism in hydroxy-heteroaromatic compounds. While cinnolin-4-ol is known to exist predominantly in its 4(1H)-one (keto) tautomeric form in solution, evidenced by its UV-Vis and NMR data holzer-group.at, the tautomeric preferences of this compound would also be investigable via UV-Vis. Changes in the absorption maxima and intensities with varying pH or solvent polarity could indicate the presence and relative proportions of different tautomeric forms (e.g., hydroxy vs. keto or zwitterionic forms).

Expected UV-Vis Absorption Maxima for this compound (Illustrative, based on general cinnoline characteristics):

| Solvent | Expected λmax (nm) Range |

| Various | 200 - 380 |

Reactivity, Stability, and Mechanistic Studies of Cinnolin 5 Ol Analogues

Tautomerism in Hydroxycinnolines

Hydroxycinnolines, such as Cinnolin-5-OL and its positional isomers, exhibit prototropic tautomerism, primarily existing in equilibrium between hydroxy (enol) and oxo (keto) forms. Understanding these tautomeric equilibria is crucial for predicting their chemical behavior and designing synthetic strategies.

Investigations into Oxo-Hydroxy Tautomeric Forms (e.g., Cinnolin-4-ol)

Early investigations utilizing techniques such as ultraviolet (UV) spectroscopy, pKa measurements, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy concluded that hydroxycinnolines, particularly cinnolin-3-ol and cinnolin-4-ol, predominantly exist as their corresponding oxo (or thioxo) tautomers nih.govnih.gov. For instance, cinnolin-4-ol (PubChem CID: 255799) is largely found as the 4-oxo form, cinnolin-4(1H)-one (PubChem CID: 255799), in aqueous solutions nih.gov. Similarly, cinnolin-3-ol (PubChem CID: 234722) predominantly exists as the cinnolin-3(2H)-one tautomer (PubChem CID: 234722), with the zwitterionic form being a minor component nih.gov. More recent and detailed NMR spectroscopic investigations (specifically ¹H, ¹³C, and ¹⁵N NMR) have confirmed that cinnolin-4-ol exists exclusively in the cinnolin-4(1H)-one form in deuteriodimethyl sulfoxide (B87167) solution. This finding was corroborated by comparing the NMR data with those of "fixed" O-methyl and N-methyl derivatives, such as 4-methoxycinnoline (B1346487) and 1-methylcinnolin-4(1H)-one wikipedia.org.

Table 1: Predominant Tautomeric Forms of Select Hydroxycinnolines

| Hydroxycinnoline | Predominant Tautomeric Form (Common Name) | PubChem CID (for the predominant form) |

| Cinnolin-4-ol | Cinnolin-4(1H)-one | 255799 |

| Cinnolin-3-ol | Cinnolin-3(2H)-one | 234722 |

Experimental and Theoretical Approaches to Tautomeric Equilibria

Both experimental and theoretical methods are employed to investigate tautomeric equilibria in heterocyclic systems. Experimental techniques, including UV, IR, and NMR spectroscopy, provide direct evidence of the existence and relative proportions of tautomeric forms in solution and solid states nih.govnih.govmissouri.eduwikiwand.com. For example, the tautomerism of 4-hydroxy-4(1H)-quinolone was studied using IR, ¹H, ¹³C NMR spectroscopy, and X-ray crystallography, revealing that the keto-form is favored in the crystal form and in polar solutions like water and dimethyl sulfoxide wikiwand.com.

Complementing experimental data, quantum chemical calculations, such as Density Functional Theory (DFT), MP2, TDDFT, and CASPT2 methods, are extensively used to predict structures, energetics, and tautomerization pathways missouri.edunih.govfishersci.cafishersci.sefishersci.ca. These theoretical approaches can provide insights into the relative stabilities of different tautomers and the energy barriers for proton transfer missouri.edu. They are particularly useful for systems where experimental characterization of minor tautomers is challenging missouri.edu.

Influence of Solvent and Substitution Patterns on Tautomerism

The tautomeric equilibrium of hydroxycinnolines is significantly influenced by the surrounding environment, particularly the solvent polarity and the nature and position of substituents on the cinnoline (B1195905) ring. Solvent effects are crucial, with polar solvents often shifting the equilibrium towards more polar tautomers, such as the keto forms, due to stronger solvation effects alignchemical.comfishersci.at. For instance, the dominance of the keto form in polar solvents has been observed experimentally for 1,3-dicarbonyl compounds, as the keto form is generally more polar and thus more stable in such environments fishersci.at. Protic solvents, like water or methanol (B129727), have been shown to play a more significant role in influencing structures, energetics, and tautomerizations compared to implicit solvents, and can facilitate proton transfer more readily by forming hydrogen bonds fishersci.ca.

Substitution patterns on the cinnoline nucleus can also alter tautomeric preferences missouri.edualignchemical.com. Electron-withdrawing or electron-donating groups can impact the electronic distribution within the molecule, thereby affecting the relative stability of the tautomeric forms. Computational studies have investigated the effect of various substituents on the position of tautomeric equilibrium in azines missouri.edu.

Functionalization and Derivatization Reactions

Hydroxycinnolines, including this compound and its analogues, can undergo various functionalization and derivatization reactions, leveraging the reactivity of both the hydroxyl group and the heterocyclic ring system. These reactions are essential for synthesizing diverse cinnoline derivatives with potential applications.

Halogenation Reactions (e.g., Bromination of Cinnolin-4(1H)-one)

Halogenation reactions involve the introduction of halogen atoms (e.g., bromine, chlorine) onto the cinnoline core. For cinnolin-4(1H)-one, bromination is a known reaction, often employed in the synthesis of halogenated cinnolinone derivatives nih.govfishersci.ca. Common brominating agents include bromine (Br₂) or N-bromosuccinimide (NBS) (PubChem CID: 67184) missouri.edufishersci.atnih.govfishersci.ca. The synthesis of 6-bromo-3-chlorocinnolin-4(1H)-one (PubChem CID: 12421479) can involve the bromination of 3-chlorocinnoline, followed by oxidation to introduce the ketone functionality at the 4-position. The reaction conditions may necessitate the use of strong oxidizing agents such as potassium permanganate (B83412) (PubChem CID: 516875) or chromium trioxide (PubChem CID: 14915) nih.gov. N-Bromosuccinimide (NBS) is a versatile reagent used in various bromination reactions, including allylic and benzylic bromination, and α-bromination of carbonyl derivatives missouri.edufishersci.at.

Table 2: Common Reagents for Halogenation and Oxidation

| Reaction Type | Reagent(s) | PubChem CID |

| Bromination | Bromine (Br₂) | 24405 |

| N-Bromosuccinimide (NBS) | 67184 | |

| Oxidation | Potassium Permanganate (KMnO₄) | 516875 |

| Chromium Trioxide (CrO₃) | 14915 |

Alkylation and Acylation Reactions

Alkylation and acylation reactions are fundamental derivatization methods for introducing alkyl and acyl groups, respectively, onto the cinnoline scaffold. These reactions often proceed via electrophilic aromatic substitution, such as the Friedel-Crafts reaction fishersci.iewikipedia.org.

Acylation reactions are well-documented for various cinnoline amines, including cinnolin-4-amines and cinnolin-5-amines nih.gov. For instance, the reaction of substituted cinnolin-4-amines with benzaldehyde (B42025) can yield corresponding Schiff bases, and fused cinnolines can be synthesized starting from 3-substituted cinnolin-4-amines nih.gov. Friedel-Crafts acylation typically involves reacting an aromatic compound with a carboxylic acid chloride (e.g., acetyl chloride (PubChem CID: 6367)) in the presence of a Lewis acid catalyst, such as aluminium trichloride (B1173362) (AlCl₃) (PubChem CID: 24012) fishersci.iewikipedia.org. The reactive electrophile in acylation is a resonance-stabilized acyl cation, which prevents carbocation rearrangement wikipedia.org.

Alkylation, which involves the introduction of an alkyl group, can also be achieved through Friedel-Crafts alkylation using alkyl halides (e.g., methyl iodide (PubChem CID: 6328)) and a Lewis acid catalyst like AlCl₃ fishersci.iewikipedia.org. This reaction generates a carbocation electrophile that attacks the aromatic ring fishersci.iewikipedia.org.

Table 3: Common Reagents and Catalysts for Alkylation and Acylation

| Reaction Type | Reagent(s) | Catalyst(s) | PubChem CID (Reagent) | PubChem CID (Catalyst) |

| Alkylation | Alkyl halides | Aluminium trichloride (AlCl₃) | e.g., 6328 | 24012 |

| Acylation | Acyl chlorides | Aluminium trichloride (AlCl₃) | e.g., 6367 | 24012 |

Studies on Reaction Kinetics and Mechanisms

Investigations into the reaction kinetics and mechanisms of cinnoline derivatives have provided crucial insights into their chemical behavior and interactions, particularly in biological systems. These studies often involve examining the rates of reactions and the pathways through which they occur, shedding light on the intrinsic properties of these compounds.

Hydrolysis Stability in Aqueous Solutions

The stability of cinnoline derivatives in aqueous solutions is a critical parameter for their potential applications, especially in biological and pharmaceutical contexts. Research has shown that certain cinnoline derivatives exhibit increased stability in aqueous environments. For instance, a potent human neutrophil elastase (HNE) inhibitor, referred to as compound 18a (a cinnoline derivative), demonstrated notable chemical stability. Its half-life (t1/2) was determined to be 114 minutes when evaluated at 25 °C in a 0.05 M phosphate (B84403) buffer at pH 7.3. wikipedia.orgontosight.ai This indicates a moderate resistance to hydrolysis under physiological-like conditions. Furthermore, the hydrolysis of 4-methoxycinnoline to 4-hydroxycinnoline, which subsequently undergoes cyclization to form furo[3,2-c]cinnoline, has been identified as an irreversible process. This reaction is promoted by the protonation of the cyclization products in anhydrous methanol saturated with hydrochloric acid, highlighting the influence of pH and solvent conditions on the stability and reactivity of hydroxylated cinnoline structures. wikidata.org

Table 1: Hydrolysis Stability Data for a Cinnoline Derivative (Compound 18a)

| Compound | Half-life (t1/2) | Conditions | Reference |

| Compound 18a | 114 minutes | 0.05 M phosphate buffer, pH 7.3, 25 °C | wikipedia.orgontosight.ai |

Investigation of Inhibitory Mechanisms (e.g., Reversible Competitive Inhibition)

Cinnoline derivatives have been extensively studied for their inhibitory mechanisms, particularly as human neutrophil elastase (HNE) inhibitors. Analysis of reaction kinetics has consistently revealed that these cinnoline derivatives act as reversible competitive inhibitors of HNE. wikipedia.orgontosight.aiwikipedia.orgfishersci.co.uk This mode of inhibition suggests that the cinnoline compounds compete with the natural substrate for binding to the enzyme's active site.

Molecular docking studies have further elucidated the specific interactions underlying this inhibition. These studies identified two primary types of HNE inhibitors among cinnoline derivatives:

Molecules possessing a cinnolin-4(1H)-one scaffold, where the HNE Ser195 hydroxyl group attacks the amido moiety. wikipedia.orgontosight.ai

Cinnoline derivatives featuring an ester function at the C-4 position, which serves as the point of attack for the Ser195 residue of HNE. wikipedia.orgontosight.ai

For instance, compound 18a, a potent cinnoline derivative, exhibited an inhibitory concentration (IC50) of 56 nM against HNE, demonstrating its efficacy as an enzyme inhibitor. wikipedia.orgontosight.ai

Table 2: Inhibitory Activity Data for a Cinnoline Derivative (Compound 18a)

| Compound | Target Enzyme | IC50 Value | Inhibition Type | Reference |

| Compound 18a | Human Neutrophil Elastase | 56 nM | Reversible Competitive | wikipedia.orgontosight.ai |

Oxidation-Reduction Reactions of Cinnoline Derivatives

Cinnoline derivatives participate in various oxidation-reduction reactions, which are fundamental to their synthesis and chemical transformations. These reactions often involve changes in the oxidation states of the nitrogen atoms within the cinnoline ring system. For example, the synthesis of benzo[c]cinnolines can occur via the partial reduction of 2,2'-dinitrobiphenyls through a single-electron transfer (SET) mechanism, followed by cyclization to form the N=N bond. Conversely, cinnoline derivatives can be oxidized, such as the conversion of benzo[c]cinnoline (B3424390) to benzo[c]cinnolinium salts through the use of copper(II) or electrochemical oxidation.

Electrochemical Behavior and Redox Potentials

The electrochemical behavior of cinnoline derivatives, particularly benzo[c]cinnoline and its bromo derivatives, has been extensively characterized using techniques such as sampled current polarography, cyclic voltammetry, chronoamperometry, and chronocoulometry. These studies reveal distinct redox processes. Benzo[c]cinnoline typically exhibits two discrete 2-electron reduction waves in acidic media, whereas only one wave is observed in basic media. The first reduction wave corresponds to the conversion of benzo[c]cinnoline to dihydrobenzo[c]cinnoline, often displaying quasi-reversible behavior. Adsorption of these molecules onto the surface of the mercury electrode has been noted, a phenomenon that has been leveraged to determine formal potentials and diffusion coefficients.

Anodic oxidation studies of 5,6-dihydrobenzo[c]cinnoline (B3352983) derivatives using cyclic voltammetry have shown that these compounds can be oxidized to their respective dications and, in some instances, to trications. These electron transfer reactions are frequently accompanied by structural changes within the molecular framework. A proposed mechanism for the oxidation of these compounds is the EiE-DISP mechanism.

Influence of Substituents on Redox Properties

Substituents on the cinnoline nucleus significantly influence its redox properties. The formal potentials of benzo[c]cinnoline derivatives, for instance, are affected by the inductive and mesomeric effects of the substituents on the aromatic ring. Specifically, bromo substituents at positions 1 and 4 of the benzo[c]cinnoline scaffold tend to attract electrons more readily from the azo ring. This electron-withdrawing effect renders the azo ring more electron-deficient, resulting in less negative formal potentials compared to the parent molecule or derivatives with bromo substituents at position 3.

More broadly, the electronic properties of substituents on the aromatic ring system play a crucial role in the efficiency of redox cyclization reactions involved in cinnoline synthesis. Electron-donating groups can accelerate certain cyclization processes. wikidata.org Conversely, electron-withdrawing groups generally decrease electronic density and stabilize lower oxidation states, leading to more positive redox potentials. For example, the incorporation of a diaza moiety into an anthraquinone (B42736) base structure resulted in a positive redox potential shift of approximately 300 mV. The presence of a methoxy (B1213986) group has been shown to increase electrochemical stability in aqueous acidic media, while hydroxyl groups can induce a negative shift in redox potential. These observations underscore the ability to tune the electrochemical behavior and redox characteristics of cinnoline derivatives through strategic structural modifications.

Computational and Theoretical Investigations of Cinnolin 5 Ol Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely utilized due to their balance between accuracy and computational cost dergipark.org.trresearchgate.net. These methods allow for the detailed examination of electronic structures and the prediction of molecular behavior.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

DFT is a quantum mechanical method that approximates the electronic structure of a many-electron system by focusing on the electron density, rather than the complex many-electron wavefunction libretexts.org. This approach is highly effective for studying molecular properties and reactivity dergipark.org.tr.

Determination of Quantum Chemical Parameters (Chemical Potential, Chemical Hardness, Global Electrophilicity)Conceptual DFT provides several global reactivity descriptors that quantify a molecule's overall reactivity and stabilitydergipark.org.trresearchgate.netnanobioletters.comchemtools.org.

Chemical Potential (µ): Defined as the negative of electronegativity, it describes the escaping tendency of electrons from an equilibrium system dergipark.org.trresearchgate.netnanobioletters.comchemtools.org. A higher chemical potential indicates less stability and greater reactivity wuxiapptec.com.

Chemical Hardness (η): Represents a molecule's resistance to deformation or change in its electron distribution dergipark.org.trresearchgate.netnanobioletters.comchemtools.org. A harder molecule is generally less reactive and more stable researchgate.net. It is often calculated as half the HOMO-LUMO energy gap nanobioletters.com.

Global Electrophilicity (ω): Introduced by Parr, this index measures the propensity of a molecule to accept electrons dergipark.org.trresearchgate.netnanobioletters.comchemtools.org. A good electrophile is characterized by a high absolute chemical potential and low chemical hardness libretexts.org. These parameters provide valuable insights into a molecule's behavior in chemical reactions dergipark.org.trnanobioletters.comchemtools.org. However, specific values for Cinnolin-5-OL were not found in the search results.

Molecular Orbital Calculations (e.g., Hückel, CNDO) for Electron Density Distribution

Earlier molecular orbital methods, such as the Hückel method and Complete Neglect of Differential Overlap (CNDO), were historically used to study electron density distribution in aromatic and heterocyclic compounds thieme-connect.de. These methods, while less computationally intensive than modern DFT, provided foundational understanding of electron distribution within molecules. For the parent compound, cinnoline (B1195905), molecular orbital calculations using Hückel and CNDO methods indicated that carbon atoms at positions 5 and 8 tend to have the highest electron density thieme-connect.de. This aligns with experimental observations of electrophilic substitution preferentially occurring at these positions thieme-connect.de. While these methods can provide insights into electron distribution, specific CNDO or Hückel calculations for this compound were not identified in the current search.

Data Tables

Due to the absence of specific, detailed research findings for this compound in the conducted literature searches, it is not possible to generate data tables with computational parameters for this specific compound. The information available primarily discusses the general application of these computational methods to cinnoline derivatives or other compounds.

Semi-Empirical Methods for Structure Optimization

Semi-empirical methods are a class of quantum chemistry calculations that employ approximations and empirical parameters to simplify the complex calculations of molecular orbitals, making them computationally less demanding than ab initio methods or Density Functional Theory (DFT) wikipedia.orgjournalcjast.com. These methods are particularly useful for initial geometry optimizations of large molecules.

For cinnoline derivatives, semi-empirical methods such as PM3 (Parametric Method 3) and INDO (Intermediate Neglect of Differential Overlap) have been utilized for structure optimization. For instance, in studies involving cinnoline derivatives as human neutrophil elastase (HNE) inhibitors, the initial structures of these compounds were generated and optimized using the semi-empirical PM3 method pnrjournal.comnih.gov. Similarly, pyrimido[5,4-c]cinnoline derivatives, investigated as potential intercalators, had their geometries optimized using the semi-empirical INDO method ontosight.ai. These optimizations are crucial for obtaining stable molecular geometries that serve as starting points for further computational analyses, such as molecular docking.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) to another (the target, typically a protein or enzyme) when bound to form a stable complex. This technique is widely used in drug discovery to predict binding affinities and identify potential lead compounds. Numerous studies have employed molecular docking to investigate the interactions of various cinnoline derivatives with biological macromolecules.

Molecular docking studies provide quantitative measures, such as binding energies or inhibition constants (Ki, IC50), that indicate the strength of interaction between a ligand and its target. For cinnoline derivatives, these studies have predicted promising binding affinities with several important biological macromolecules.

For instance, novel cinnolone derivatives designed as potential inhibitors of tubulin polymerization showed strong binding, with some achieving a computational inhibition constant (Ki) of 0.5 nM acs.orgontosight.ai. Other cinnoline derivatives have demonstrated favorable binding energies with bacterial targets like dihydrofolate reductase (DHFR) and DNA gyrase, suggesting their potential as antibacterial agents uni.lu. In the context of anti-inflammatory activity, pyrazolo[4,3-c]cinnoline derivatives exhibited strong binding profiles with COX-2, with compound 4d showing an IC50 of 12.8 mM. Specific cinnoline derivatives acting as human neutrophil elastase (HNE) inhibitors also showed potent inhibitory activity, with one compound (18a) having an IC50 value of 56 nM nih.gov.

The following table summarizes some predicted binding affinities for cinnoline derivatives with various biological macromolecules:

| Target Protein/Enzyme | Cinnoline Derivative Type | Predicted Binding Affinity/Inhibition | Reference |

| Tubulin | Cinnolone derivatives (polymerization inhibitors) | Ki = 0.5 nM | acs.orgontosight.ai |

| Dihydrofolate Reductase (DHFR) | Cinnoline derivatives | Favorable binding energies | uni.lu |

| DNA Gyrase | Cinnoline derivatives | Favorable binding energies | uni.lu |

| Human Neutrophil Elastase (HNE) | Cinnoline derivatives (e.g., compound 18a) | IC50 = 56 nM | pnrjournal.comnih.gov |

| COX-2 | Pyrazolo[4,3-c]cinnoline derivatives (e.g., compound 4d) | IC50 = 12.8 mM | |

| Acyl Enzyme (E. coli) | Substituted 1,2-Benzodiazine derivatives (cinnoline) | Considerable interaction | |

| Bruton's Tyrosine Kinase (BTK) | Cinnoline analogues | High predictive value from 3D-QSAR |

Molecular docking studies are instrumental in identifying the specific types of interactions that stabilize the ligand-target complex. Hydrogen bonding is a particularly common and critical interaction in biological systems.

For cinnoline derivatives, various key interactions have been identified:

Human Neutrophil Elastase (HNE) : Docking studies revealed that cinnoline derivatives with a cinnolin-4(1H)-one scaffold interact with the HNE Ser195 hydroxyl group at the amido moiety. Cinnoline derivatives containing an ester function at C-4 also showed a point of attack by Ser195 nih.gov.

COX-2 : Compound 4d, a pyrazolo[4,3-c]cinnoline derivative, displayed hydrogen bond interactions with Tyr 355 and Leu 359 within the active site of COX-2.

DNA : Pyrimido[5,4-c]cinnoline derivatives, acting as potential intercalators, have the ability to form hydrogen bonds with DNA bases ontosight.ai.

BTK : Analysis of BTK inhibitors, including cinnoline analogues, showed that hydrogen bonds to hinge residues are common. Importantly, a hydrogen bond to residue C481 was observed with active compounds but not with inactive analogues, highlighting its significance for inhibitory activity. Hydrophilic and negative electrostatic substitutions at specific positions (R1) were also found to be important for improving BTK inhibitory activities.

Molecular docking provides a detailed picture of how a ligand fits into the active site of a target protein, elucidating its putative binding mode.

Human Neutrophil Elastase (HNE) : Cinnoline derivatives have been studied as reversible competitive inhibitors of HNE. Docking studies into the HNE binding site (e.g., PDB entry 1HNE) revealed that these inhibitors interact with the catalytic triad, particularly involving the Ser195 residue pnrjournal.comnih.gov.

BTK : Cinnoline analogues have been investigated as BTK inhibitors, with docking studies performed against BTK (e.g., PDB ID: 5KUP). These studies help in understanding the preferred orientations and interactions within the BTK binding site, guiding the design of novel inhibitors.

Acyl Enzyme : Docking simulations have been performed for cinnoline derivatives against the active site of an acyl enzyme from E. coli (PDB code: 3ITA), indicating considerable interaction with the target.

DHFR : Cinnoline derivatives have shown favorable binding interactions with dihydrofolate reductase (DHFR). Specifically, docking studies against DHFR (PDB ID: 2W9S), complexed with trimethoprim (B1683648) in S. aureus, have been reported to understand their antibacterial potential uni.lu.

COX-2 : Pyrazolo[4,3-c]cinnoline derivatives have been docked into the active site of the human COX-2 enzyme (PDB ID: 1CX2). The binding modes revealed interactions with residues such as Tyr 355, Leu 359, Phe 381, Ile517, Tyr 348, Leu 531, Trp 387, Tyr 385, and Leu 384, similar to known COX-2 inhibitors like SC-558.

Tubulin : Cinnolone derivatives have been identified as potential inhibitors of tubulin polymerization. Molecular docking studies have been performed to shed light on their putative binding modes, suggesting they pose correctly over the lexibulin (B1684663) binding site, which is the colchicine-binding site on tubulin acs.orgontosight.ai.

Identification of Key Binding Interactions (e.g., Hydrogen Bonding)

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This method allows for the prediction of the activity of new, untested compounds and provides insights into the molecular features crucial for biological interaction. While direct, detailed QSAR studies specifically focusing on this compound are not extensively documented in publicly available search results, the principles and methodologies applied to various cinnoline derivatives offer a strong framework for understanding how such investigations would be conducted for this compound systems. Cinnoline derivatives, as a broader class, have been widely investigated using QSAR, including 2D- and 3D-QSAR techniques, due to their diverse pharmacological activities such as antibacterial, anticancer, and enzyme inhibitory properties. eurekaselect.comresearchgate.netuni.luijper.orgnih.govresearchgate.net

CoMFA and CoMSIA Models for Activity Prediction

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are prominent 3D-QSAR techniques that quantify the molecular fields around a set of aligned molecules and correlate these fields with their biological activities using partial least squares (PLS) regression. researchgate.netsrce.hr These models provide valuable contour maps that visually represent regions where specific molecular features (steric, electrostatic, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor) are favorable or unfavorable for activity. researchgate.netsrce.hr

For cinnoline derivatives, CoMFA and CoMSIA models have been successfully developed for various biological targets, demonstrating high predictive accuracy and robustness. For instance, studies on cinnoline derivatives as phosphodiesterase 10A (PDE10A) inhibitors utilized 3D-QSAR CoMFA and CoMSIA models. The docking-based alignment procedure yielded better results for both CoMFA (Q² = 0.65) and CoMSIA (Q² = 0.62), indicating their predictive power. researchgate.net Similarly, molecular modeling studies on cinnoline-based BTK inhibitors also established CoMFA and CoMSIA models with high predictive and satisfactory values. nih.gov

The development of such models for this compound would involve:

Molecular Alignment: A crucial step where all this compound derivatives (or this compound itself and its potential modifications) are superimposed based on a common substructure or a pharmacophore model. This alignment ensures that the molecular fields are calculated consistently across the dataset.

Field Calculation: Steric (Lennard-Jones potential) and electrostatic (Coulombic potential) fields are typically calculated for CoMFA, while CoMSIA extends this to include hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. These fields are calculated at grid points surrounding the aligned molecules. researchgate.netsrce.hr

PLS Regression: The calculated field values are then correlated with the biological activity data (e.g., IC50, pIC50) using PLS analysis. The quality of the models is assessed by statistical parameters such as the cross-validated correlation coefficient (Q²) and the non-cross-validated correlation coefficient (R²). High Q² values indicate good internal predictability, while high R² values suggest a strong correlation between the calculated fields and observed activity. researchgate.netsrce.hr

Example Statistical Parameters from Cinnoline Derivative Studies: While specific data for this compound is not available, the following table illustrates the typical statistical parameters obtained from CoMFA and CoMSIA models for cinnoline derivatives, highlighting the predictive power of these methods.

| Model Type | Target/Activity | Q² (Cross-validated R²) | R² (Non-cross-validated R²) | Field Contributions (Steric/Electrostatic/Hydrophobic/HBD/HBA) | Reference |

| CoMFA | PDE10A Inhibitors | 0.65 | - | Not explicitly detailed in snippet, but fields are generated. | researchgate.net |

| CoMSIA | PDE10A Inhibitors | 0.62 | - | Not explicitly detailed in snippet, but fields are generated. | researchgate.net |

| CoMFA | BTK Inhibitors | High predictive value | Satisfactory value | Bulky at R1/R3, hydrophilic/negative electrostatic at R1. | nih.gov |

| CoMSIA | BTK Inhibitors | High predictive value | Satisfactory value | Bulky at R1/R3, hydrophilic/negative electrostatic at R1. | nih.gov |

Note: The exact numerical values for Q² and R² for BTK inhibitors were described as "high predictive and satisfactory value" in the source nih.gov, rather than specific numbers in the snippet.

Correlating Structural Features with Biological Activities

The contour maps generated from CoMFA and CoMSIA models are instrumental in identifying the key structural features that influence the biological activity of compounds. These maps highlight regions in 3D space around the molecule where specific modifications would lead to enhanced or diminished activity.

For cinnoline derivatives, various studies have revealed important structure-activity relationships:

Steric Requirements: CoMFA and CoMSIA contour maps often indicate regions where bulky or small substituents are favored. For example, in cinnoline-based BTK inhibitors, bulky substitutions at the R1 and R3 positions were found to be preferred for improving inhibitory activities. nih.gov Similarly, for PDE10A inhibitors, 3D-QSAR analyses revealed the importance of atom-based topological and whole molecular descriptors. researchgate.net

Electrostatic and Hydrophobic Interactions: Electrostatic fields show areas where electron-donating or electron-withdrawing groups are beneficial. For BTK inhibitors, introducing hydrophilic and negative electrostatic substitutions at the R1 position was crucial for enhancing activity. nih.gov Hydrophobic fields identify regions where lipophilic groups are advantageous for binding. CoMSIA studies often suggest that bulky hydrophobic substitutions are necessary for activity. researchgate.net

Hydrogen Bonding: Hydrogen bond donor and acceptor fields pinpoint positions where the ability to form hydrogen bonds with the biological target is critical. For instance, pharmacophore hypotheses for cinnoline derivatives as PDE10A inhibitors highlighted the importance of three hydrogen bond acceptor features for higher activity. researchgate.net

These correlations provide a rational basis for the design of novel cinnoline-based compounds with improved biological properties. By analyzing the contour maps, researchers can propose specific chemical modifications to this compound to optimize its interaction with a target protein, thereby enhancing its potency or selectivity.

Illustrative Research Findings (General Cinnoline Derivatives): The following table summarizes the types of structural insights gained from QSAR studies on cinnoline derivatives, which would be analogous to findings for this compound systems.

| Biological Activity | Key Structural Features Correlated with Activity | Computational Method | Reference |

| Antibacterial | Physicochemical parameters; presence of specific substituents. | QSAR | eurekaselect.comuni.lu |

| PDE10A Inhibition | Atom-based topological, whole molecular E-state, 3D topological indices; hydrogen bond acceptor, ring aromatic, and hydrophobic features. | 2D-QSAR, HQSAR, 3D-QSAR (CoMFA, CoMSIA) | researchgate.net |

| BTK Inhibition | Bulky substitutions at R1 and R3; hydrophilic and negative electrostatic substitutions at R1. | 3D-QSAR (CoMFA, CoMSIA) | nih.gov |

| Human Neutrophil Elastase Inhibition | Substituents on the cinnoline scaffold; specific attack points for Ser195. | Structure-Activity Relationship, Molecular Docking | uni.lu |

These examples demonstrate how computational investigations, particularly QSAR, CoMFA, and CoMSIA, provide a detailed understanding of the molecular determinants of biological activity within the cinnoline scaffold, guiding rational drug design efforts.

Mechanistic Biological Activity and Structure Activity Relationship Sar Studies of Cinnoline 5 Ol and Its Derivatives Non Clinical Focus

General Biological Activities of Cinnoline (B1195905) Derivatives in Research Contexts

Cinnoline derivatives exhibit a broad spectrum of biological activities, making them attractive subjects for drug discovery and development. These activities include antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor properties. Some cinnoline derivatives are currently undergoing evaluation in clinical trials mdpi.comzenodo.orgijariit.comresearchgate.net. The versatility of the cinnoline scaffold allows for the design of compounds with optimized pharmacodynamic and pharmacokinetic properties mdpi.com.

For instance, cinnoline derivatives have been explored for their anti-inflammatory and antibacterial properties, with some compounds demonstrating significant activity against both gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) and gram-positive bacteria (e.g., Staphylococcus aureus) pnrjournal.com. Certain pyrazolo[4,3-c]cinnoline derivatives have shown potent anti-inflammatory effects comparable to standard drugs like naproxen, along with reduced ulcerogenic and lipid peroxidation activity pnrjournal.com.

Furthermore, cinnoline derivatives have been investigated for their potential as anticancer agents, with studies assessing their topoisomerase 1 (TOP1)-targeting activity and cytotoxicity mdpi.comnih.gov. Other reported activities include antitubercular, antiparasitic (e.g., against Leishmania major and Plasmodium falciparum), and efflux pump inhibition, which can help combat antibiotic resistance mdpi.comzenodo.orgijper.org.

Enzyme Interaction and Inhibition Studies

Cinnoline derivatives have been extensively studied for their ability to interact with and inhibit various enzymes, highlighting their potential as therapeutic agents.

Human Neutrophil Elastase (HNE) is a serine protease involved in inflammatory disorders. Excessive HNE activity is linked to various diseases, making HNE inhibitors promising therapeutic targets tandfonline.comnih.gov. Cinnoline derivatives have been developed as HNE inhibitors, often by transforming N-benzoylindazole scaffolds tandfonline.comresearchgate.net.

Studies on cinnoline derivatives as HNE inhibitors have revealed that they act as reversible competitive inhibitors tandfonline.comnih.govresearchgate.net. For example, compound 18a, a cinnoline derivative, demonstrated an IC50 value of 56 nM against HNE and exhibited increased stability in aqueous solution compared to previously reported N-benzoylindazoles tandfonline.comnih.gov. Molecular docking studies suggest that cinnoline derivatives with a cinnolin-4(1H)-one scaffold are attacked by the Ser195 hydroxyl group of HNE at the amido moiety, while those with an ester function at C-4 are attacked at that position tandfonline.comnih.gov. The presence of a carbonyl group at position 1 is crucial for the activity of these compounds tandfonline.comnih.gov.

Table 1: Representative Cinnoline Derivatives as HNE Inhibitors

| Compound | IC50 (nM) | Stability (t1/2) | Mechanism of Action |

| 18a | 56 tandfonline.comnih.gov | 114 min tandfonline.comnih.gov | Reversible competitive inhibition tandfonline.comnih.gov |

| 17c | 2700 tandfonline.com | - | Moderate inhibitory activity tandfonline.com |

| 22 | 590 tandfonline.com | - | Moderate inhibitory activity tandfonline.com |

Cinnoline derivatives have been investigated as potential anticancer drugs by targeting Topoisomerase 1 (TOP1), an enzyme crucial for DNA replication, repair, and transcription mdpi.comzenodo.orgnih.govlookchem.com. Extensive SAR studies on substituted dibenzo[c,h]cinnolines have identified key structural elements for retaining TOP1-targeting activity and cytotoxicity mdpi.comnih.gov.

For instance, the removal of the methylenedioxy group on the D ring or its replacement with other substituents (methoxy-, benzyloxy-, or hydroxy- groups) in dibenzo[c,h]cinnolines resulted in a substantial loss of TOP1-targeting activity mdpi.comnih.gov. Conversely, the presence of 2,3-dimethoxy substituents in ring A was found to be a crucial structural element for maintaining activity mdpi.comnih.gov. While some cinnoline derivatives with significant TOP1-targeting activity exhibited cross-resistance in camptothecin-resistant cell lines, their cytotoxicity was not diminished in cells overexpressing multidrug resistance protein 1 (MDR1) mdpi.comnih.govnih.gov. This indicates their potential to overcome certain drug resistance mechanisms nih.gov.

Table 2: TOP1-Targeting Activity of Dibenzo[c,h]cinnoline Derivatives

| Compound Type | Structural Feature | TOP1-Targeting Activity Impact |

| Dibenzo[c,h]cinnolines | Removal/replacement of methylenedioxy group on D ring | Substantial loss of activity mdpi.comnih.gov |

| Dibenzo[c,h]cinnolines | Presence of 2,3-dimethoxy substituents in ring A | Crucial for retaining activity mdpi.comnih.gov |

Cinnoline derivatives have also been explored as kinase inhibitors, particularly for Bruton's tyrosine kinase (BTK), which is implicated in autoimmune disorders like rheumatoid arthritis mdpi.comjddtonline.info. BTK inhibition is considered a promising therapeutic strategy for these conditions mdpi.comjddtonline.info.

Scientists have patented cinnoline derivatives as BTK inhibitors mdpi.com. For example, a series of 4-aminocinnoline-3-carboxamides has been reported to exhibit BTK inhibition mdpi.com. While a structure-hopping strategy from cinnoline compounds led to the discovery of 4-aminoquinoline-3-carboxamide derivatives with improved drug-like properties and potent BTK inhibition (e.g., compound 25 with IC50 = 5.3 nM for BTKWT and 39 nM for BTKC481S), the initial cinnoline scaffold provided a starting point for these investigations acs.orgmdpi.comresearchgate.net.

Beyond HNE, TOP1, and kinases, cinnoline derivatives have been subjected to other enzyme inhibition tests. For instance, some cinnoline derivatives have been investigated for their ability to inhibit bacterial DNA gyrase, contributing to their antibacterial action . Molecular docking studies have been performed to understand the binding interactions of cinnoline derivatives with various enzyme active sites, including acyl enzyme and dihydrofolate reductase (DHFR) in bacteria bepls.com. These studies help in identifying the fit between a receptor and a potential ligand, aiding in the design of new antibacterial agents bepls.com.

Kinase Inhibition (e.g., BTK)

Protein Binding Studies

Protein binding studies are crucial for understanding the pharmacokinetics and pharmacodynamics of drug candidates. While specific detailed protein binding data for Cinnolin-5-OL itself are not widely available in the general biological activity literature, studies on cinnoline derivatives often involve assessing their interactions with biological macromolecules, including enzymes and receptors zenodo.orgpnrjournal.com.